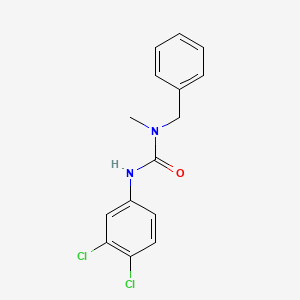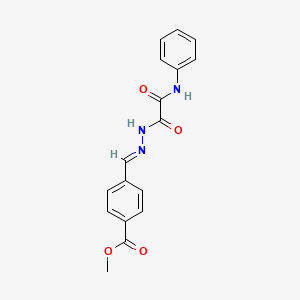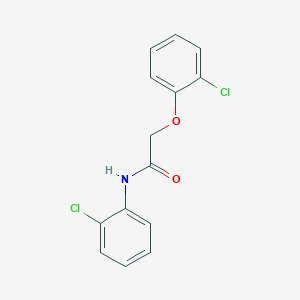
2'-Chloro-2-(2-chlorophenoxy)acetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Chloro-2-(2-chlorophenoxy)acetanilide is an organic compound with the molecular formula C14H11Cl2NO2 and a molecular weight of 296.155 g/mol . This compound is characterized by the presence of two chlorine atoms and a phenoxy group attached to an acetanilide core. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-2-(2-chlorophenoxy)acetanilide typically involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chloro-2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with aniline to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of 2’-Chloro-2-(2-chlorophenoxy)acetanilide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction temperatures and the use of industrial-grade reagents to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2’-Chloro-2-(2-chlorophenoxy)acetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted acetanilides depending on the nucleophile used.
Oxidation Reactions: Products include quinone derivatives and other oxidized phenoxy compounds.
Reduction Reactions: Products include amines and other reduced derivatives.
Aplicaciones Científicas De Investigación
2’-Chloro-2-(2-chlorophenoxy)acetanilide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2’-Chloro-2-(2-chlorophenoxy)acetanilide involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, leading to changes in their activity. The chlorine atoms can also participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4’-Chloro-2-(4-chlorophenoxy)acetanilide
- 2-(4-Chlorophenoxy)-4’-(methylthio)acetanilide
- 2-(2-Chlorophenoxy)-2’-(trifluoromethyl)acetanilide
Uniqueness
2’-Chloro-2-(2-chlorophenoxy)acetanilide is unique due to the specific positioning of the chlorine atoms and the phenoxy group, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
Propiedades
Número CAS |
70907-02-7 |
|---|---|
Fórmula molecular |
C14H11Cl2NO2 |
Peso molecular |
296.1 g/mol |
Nombre IUPAC |
2-(2-chlorophenoxy)-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-5-1-3-7-12(10)17-14(18)9-19-13-8-4-2-6-11(13)16/h1-8H,9H2,(H,17,18) |
Clave InChI |
IRPKLUVHPDXGLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


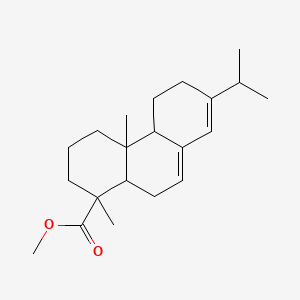
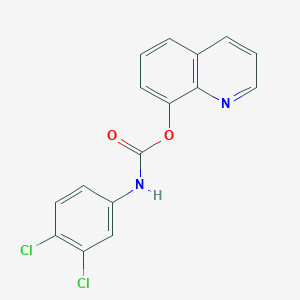
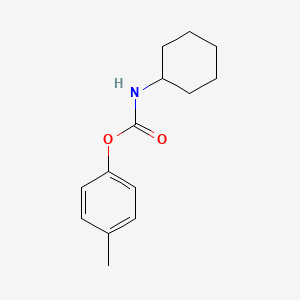
![N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11956562.png)


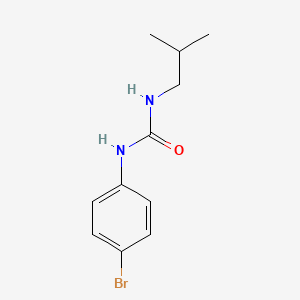
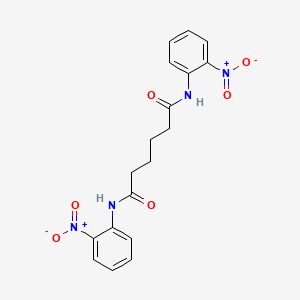
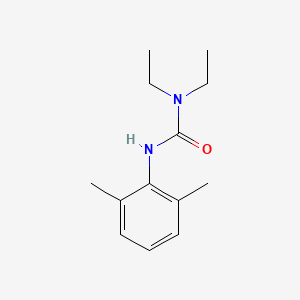

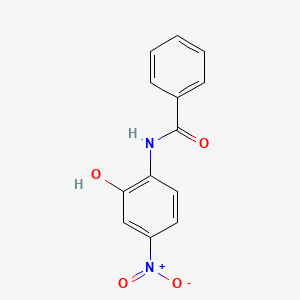
![1-[1,1'-Biphenyl]-4-yl-1-octadecanone](/img/structure/B11956614.png)
